molecular formula C8H17Cl2FN2 B2941764 1-(Azetidin-3-YL)-4-fluoropiperidine dihydrochloride CAS No. 194427-15-1

1-(Azetidin-3-YL)-4-fluoropiperidine dihydrochloride

Cat. No. B2941764
M. Wt: 231.14
InChI Key: AVYKANXBQTYLRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-3-YL)-4-fluoropiperidine dihydrochloride is an organic compound commonly used in scientific research. It is a derivative of the piperidine family and contains an azetidine ring fused to a fluoropiperidine ring. This compound has a wide range of applications in scientific research, including synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Antibacterial and Antimicrobial Activities

Research has identified derivatives of azetidine, including 1-(Azetidin-3-yl)-4-fluoropiperidine dihydrochloride, as potent agents against a variety of bacterial strains. These derivatives have been integrated into the structure of fluoroquinolones, demonstrating significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other challenging pathogens. The unique structural orientation and steric hindrance provided by the azetidine ring are believed to enhance the antibacterial efficacy of these compounds.

One study details the synthesis of new quinolone derivatives utilizing azetidine, showing superior antibacterial activity against MRSA compared to existing fluoroquinolones like levofloxacin and ciprofloxacin. The incorporation of azetidine derivatives into the quinolone structure is a promising approach to developing new antibacterial agents capable of combating resistant bacterial strains (Ikee et al., 2007).

Synthesis of Bioactive Compounds

Azetidine and its derivatives serve as crucial building blocks for synthesizing a wide range of biologically active compounds. Their reactivity and the inherent strain in the azetidine ring make them valuable intermediates in organic synthesis, particularly in creating compounds with potential antimicrobial, anticancer, and antibacterial properties.

For instance, the strained azetidine ring has been exploited in the synthesis of various bioactive molecules, including beta-lactam antibiotics and other heterocyclic compounds. The beta-lactam synthon method, which utilizes the azetidine-2-one structure, is particularly noted for its versatility in generating a wide array of synthetic targets with significant biological activity (Deshmukh et al., 2004).

Development of Anticancer Agents

Compounds based on the azetidine structure have shown promise as anticancer agents. The ability to fine-tune the electronic and steric properties of these molecules allows for the targeted modulation of their biological activity. This adaptability is critical in designing drugs with specific anticancer properties, potentially leading to new therapeutic options for various cancers.

Research into fluorene-based azetidinones has demonstrated their effectiveness as both antimicrobial and anticancer agents, highlighting the potential of azetidine derivatives in developing novel treatments that address the challenges of multidrug resistance and cancer therapy (Hussein et al., 2020).

properties

IUPAC Name

1-(azetidin-3-yl)-4-fluoropiperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FN2.2ClH/c9-7-1-3-11(4-2-7)8-5-10-6-8;;/h7-8,10H,1-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYKANXBQTYLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)C2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-3-YL)-4-fluoropiperidine dihydrochloride

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